2,4-Dibromobenzaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

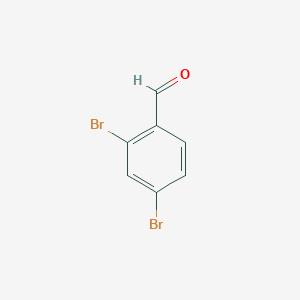

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSVNTIDEZRNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347443 | |

| Record name | 2,4-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5629-98-1 | |

| Record name | 2,4-Dibromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5629-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,4-Dibromobenzaldehyde: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Dibromobenzaldehyde, a key intermediate in organic synthesis. The document details its fundamental molecular properties and explores its application in synthetic methodologies, offering valuable information for professionals in research and drug development.

Core Molecular Data

This compound is an organic compound featuring a benzaldehyde (B42025) core substituted with two bromine atoms at the 2 and 4 positions.[1] This substitution pattern creates a unique electronic environment that dictates its reactivity.[2] The presence of the aldehyde group and the electron-withdrawing bromine atoms makes it a valuable building block for a variety of more complex molecules.[2][3]

The fundamental quantitative data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂O | [1][2][3][4][5] |

| Molecular Weight | 263.91 g/mol | [2][3][4][5] |

Synthetic Applications and Experimental Protocols

This compound is a versatile intermediate primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[3] The bromine atoms on the aromatic ring are susceptible to participating in cross-coupling reactions, which are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds.[4]

One of the most significant applications of halogenated aromatic compounds like this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the brominated aromatic ring and an organoboron compound.

The following is a representative protocol for a mono-arylation reaction at the more reactive C2 position, adapted from established methodologies for similar dihalogenated heterocycles.[6] This procedure serves as a foundational method for researchers utilizing this compound in synthetic routes.

Objective: To synthesize a 2-aryl-4-bromobenzaldehyde derivative via a regioselective Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., 2 M aqueous Potassium Carbonate [K₂CO₃] solution)

-

Solvent (e.g., 1,4-Dioxane)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (e.g., pressure tube, condenser)

-

Reagents for workup and purification (e.g., water, dichloromethane (B109758), anhydrous sodium sulfate (B86663), silica (B1680970) gel)

Procedure:

-

Reaction Setup: To a pressure tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the palladium catalyst Pd(PPh₃)₄ (0.03 mmol).[6]

-

Solvent and Base Addition: Add 1,4-Dioxane (5 mL) to the tube, followed by the 2 M aqueous K₂CO₃ solution (1.0 mL).[6]

-

Inerting: Seal the pressure tube and ensure the reaction mixture is under an inert atmosphere by purging with argon gas for approximately 10 minutes.[6]

-

Heating: Heat the reaction mixture to 80 °C.[6]

-

Monitoring: Monitor the reaction's progress over 3-5 hours using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (10 mL) and extract the product into an organic solvent like dichloromethane (3 x 15 mL).[6]

-

Isolation: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the resulting filtrate under reduced pressure to remove the solvent.[6]

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in heptane), to yield the final 2-aryl-4-bromobenzaldehyde product.[6]

Visualized Experimental Workflow

The logical flow of the Suzuki-Miyaura cross-coupling reaction is a critical aspect of experimental design. The following diagram illustrates the key steps from setup to final product purification.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C7H4Br2O | CID 621611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5629-98-1: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 5629-98-1 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2,4-Dibromobenzaldehyde (CAS: 5629-98-1) for Advanced Research Applications

For Immediate Release

This technical guide provides an in-depth overview of 2,4-Dibromobenzaldehyde (CAS number 5629-98-1), a pivotal intermediate in organic synthesis, particularly for applications in pharmaceutical and materials science research. This document is intended for researchers, chemists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity.

Core Properties and Physicochemical Data

This compound is an organic compound characterized by a benzaldehyde (B42025) core substituted with two bromine atoms at the 2 and 4 positions of the benzene (B151609) ring.[1] This substitution pattern imparts unique reactivity to the molecule, making it a versatile building block in complex organic syntheses. The presence of the aldehyde functional group and the bromine atoms allows for a wide range of chemical transformations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various reputable sources.

| Property | Value |

| CAS Number | 5629-98-1 |

| Molecular Formula | C₇H₄Br₂O |

| Molecular Weight | 263.91 g/mol |

| Appearance | White to pale yellow or brown solid |

| Melting Point | 80-86 °C |

| Purity | Typically ≥98% |

| InChI Key | PGSVNTIDEZRNES-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following table outlines the expected spectral characteristics.

| Spectroscopic Technique | Expected Peaks/Signals |

| ¹H NMR | Aldehyde proton (CHO): ~10.0 ppm (singlet)Aromatic protons (Ar-H): 7.5 - 8.0 ppm (multiplet) |

| ¹³C NMR | Carbonyl carbon (C=O): 188 - 192 ppmAromatic carbons (C-Br): 120 - 140 ppmAromatic carbons (C-H): 120 - 140 ppmAromatic carbon (C-CHO): 135 - 140 ppm |

| IR Spectroscopy | C=O (carbonyl) stretch: ~1708 cm⁻¹C-H (aldehyde) stretch: ~2820, ~2740 cm⁻¹C-Br stretch: ~1010 cm⁻¹ |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method is the oxidation of 2,4-dibromotoluene (B1294801). The following protocol is a representative procedure adapted from established methods for the synthesis of similar brominated benzaldehydes.

Synthesis of this compound from 2,4-Dibromotoluene

This process involves the side-chain bromination of 2,4-dibromotoluene followed by hydrolysis to yield the aldehyde.

Materials and Equipment:

-

2,4-Dibromotoluene

-

Bromine

-

Calcium carbonate

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Heating mantle or oil bath

-

Steam distillation apparatus

Procedure:

-

Bromination: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, place 2,4-dibromotoluene. Heat the flask in an oil bath to approximately 105-110 °C with stirring. Slowly add bromine from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature and avoid an excess of unreacted bromine. After the initial addition, the temperature can be gradually raised to 135-150 °C to ensure the completion of the reaction.

-

Hydrolysis: Transfer the crude product from the bromination step to a larger flask. Add powdered calcium carbonate and water. Heat the mixture to reflux with vigorous stirring for several hours (e.g., 15 hours) to hydrolyze the dibrominated intermediate to the aldehyde.

-

Purification: After hydrolysis, the product, this compound, is isolated and purified by steam distillation. The distillate is collected, cooled, and the solid product is filtered and dried.

Below is a graphical representation of the synthesis workflow.

Chemical Reactivity and Applications in Drug Development

This compound is a valuable precursor for the synthesis of a wide array of biologically active molecules, including chalcones and Schiff bases, which are known for their antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are synthesized through the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base.

General Experimental Protocol:

-

Reaction Setup: In a flask, dissolve an appropriate acetophenone (B1666503) derivative in ethanol. Add an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, and cool the mixture in an ice bath.

-

Addition of Aldehyde: To the cooled mixture, add this compound, also dissolved in ethanol, dropwise with constant stirring.

-

Reaction: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the mixture is poured into crushed ice and acidified. The precipitated solid (the chalcone) is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

The following diagram illustrates the general scheme of the Claisen-Schmidt condensation.

Synthesis of Schiff Bases

Schiff bases are formed through the condensation of this compound with primary amines. These compounds are of significant interest due to their diverse biological activities.

General Experimental Protocol:

-

Reaction Setup: Dissolve this compound in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Addition of Amine: Add an equimolar amount of the desired primary amine to the solution. A catalytic amount of an acid, like glacial acetic acid, can be added to facilitate the reaction.

-

Reaction: The mixture is typically refluxed for a few hours. The formation of the Schiff base can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated solid Schiff base is collected by filtration. The product is then washed and can be recrystallized to achieve high purity.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its unique chemical structure allows for the creation of a diverse range of complex molecules with significant potential in drug discovery and development. The experimental protocols provided herein offer a foundation for its synthesis and utilization in the laboratory. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

A Comprehensive Technical Guide to the Physical Properties of 2,4-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,4-Dibromobenzaldehyde (CAS No: 5629-98-1), a key intermediate in various organic syntheses. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering readily accessible data and standardized experimental protocols.

Core Physical Properties of this compound

This compound is an organic compound characterized by a benzaldehyde (B42025) functional group with two bromine substituents at the 2 and 4 positions of the benzene (B151609) ring.[1] Its molecular formula is C₇H₄Br₂O.[1][2][3][4] The presence and position of the bromine atoms significantly influence the compound's physical and chemical characteristics.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₄Br₂O | [1][2][3][4] |

| Molecular Weight | 263.91 g/mol | [2][3][5] |

| Appearance | White to pale yellow or brown solid/crystalline powder | [1] |

| Melting Point | 80 °C | [5] |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Water Solubility | Very low solubility/insoluble | [6][7] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dichloromethane. Likely soluble in other non-polar or weakly polar solvents like ethyl acetate, acetone, and chloroform. | [6][8] |

Experimental Protocols for Property Determination

This section details the standardized methodologies for determining the key physical properties of solid organic compounds like this compound.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a modern digital instrument) containing a heating bath fluid (like silicone oil).

-

Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

Workflow for Melting Point Determination

Determination of Density (Volume Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Initial Volume: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, given its low solubility), and the initial volume is recorded.

-

Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

-

Final Volume: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume.

Workflow for Density Determination of a Solid

Determination of Solubility (Qualitative Method)

A qualitative assessment of solubility in various solvents is crucial for applications in synthesis, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, chloroform, hexane).

-

Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).

-

Mixing: The mixture is agitated or sonicated to facilitate dissolution.

-

Observation: The solution is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions. If a significant amount of solid remains, it is classified as insoluble or sparingly soluble.

-

Temperature Control: The temperature at which the solubility is tested should be recorded, as solubility is temperature-dependent.

Workflow for Qualitative Solubility Testing

References

- 1. CAS 5629-98-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H4Br2O | CID 621611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 5629-98-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Bromobenzaldehyde | 6630-33-7 [chemicalbook.com]

- 8. This compound | 5629-98-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to 1H and 13C NMR Spectra Analysis of 2,4-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dibromobenzaldehyde, a key intermediate in various synthetic applications. A thorough understanding of its spectral characteristics is crucial for structure elucidation, purity assessment, and reaction monitoring in research and drug development settings. This document outlines predicted ¹H and ¹³C NMR data, detailed experimental protocols for spectral acquisition, and visual representations of the molecular structure and analytical workflow.

Data Presentation

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These values are based on established principles of NMR spectroscopy and computational predictions, providing a reliable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound [1]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehyde (CHO) | ~10.0 | Singlet (s) |

| Aromatic (Ar-H) | 7.5 - 8.0 | Multiplet (m) |

Detailed Aromatic Proton Assignments and Coupling:

The three non-equivalent aromatic protons give rise to a complex multiplet. Based on the substituent effects of the bromine and aldehyde groups, the following specific assignments are predicted:

-

H-6: Expected to be a doublet due to coupling with H-5.

-

H-5: Expected to be a doublet of doublets due to coupling with H-6 and H-3.

-

H-3: Expected to be a doublet due to coupling with H-5.

Table 2: Predicted ¹³C NMR Spectral Data for this compound [1]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 188 - 192 |

| Aromatic (C-CHO) | 135 - 140 |

| Aromatic (C-Br) | 120 - 140 |

| Aromatic (C-H) | 120 - 140 |

The electron-withdrawing nature of the bromine atoms and the aldehyde group significantly influences the chemical shifts of the aromatic carbons. The carbonyl carbon of the aldehyde group is characteristically found in the downfield region of the spectrum.[1] Quaternary carbons (C-1, C-2, and C-4) are expected to show weaker signals in proton-decoupled ¹³C NMR spectra.[1]

Experimental Protocols

Acquiring high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural analysis. The following is a detailed methodology for the preparation and analysis of a solid aromatic aldehyde like this compound.

1. Sample Preparation:

-

Quantity: For a standard 5 mm NMR tube, dissolve approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Solvent: Use approximately 0.6 mL of a suitable deuterated solvent.[3] Chloroform-d (CDCl₃) is a common choice for aromatic aldehydes. The deuterated solvent provides a lock signal for the NMR spectrometer and avoids interference from protonated solvent signals.[4]

-

Dissolution: Prepare the sample in a separate small vial to ensure complete dissolution.[2] Gentle warming or vortexing can be applied if necessary.

-

Filtration: It is crucial to filter the sample solution directly into the NMR tube to remove any suspended particles, which can degrade spectral quality.[2][4] This can be achieved by passing the solution through a small plug of glass wool or a Kimwipe placed in a Pasteur pipette.[3][4]

-

Tube and Cap: Use clean, dry, and unscratched NMR tubes.[2] Ensure the cap is sealed properly to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Data can be acquired on a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform shimming of the magnetic field to achieve homogeneity, which results in sharp and symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is typically used.

-

Acquisition Time: Generally 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A longer delay of 2-5 seconds is often necessary, especially for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

-

Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm for both ¹H and ¹³C NMR.

Visualization

The following diagrams, created using the DOT language, illustrate the molecular structure of this compound with atom numbering for NMR assignment and a general workflow for NMR spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: General workflow for NMR spectral analysis.

References

IR spectroscopy data for 2,4-Dibromobenzaldehyde.

An In-depth Technical Guide to the Infrared Spectroscopy of 2,4-Dibromobenzaldehyde

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of intermediate compounds is paramount. This compound (C₇H₄Br₂O) is a key building block in organic synthesis, and infrared (IR) spectroscopy provides a rapid and effective method for its structural confirmation by identifying its core functional groups. This guide details the characteristic IR absorption data, a standard experimental protocol for analysis, and a visual representation of the structure-spectrum correlation.

Data Presentation: Characteristic IR Absorptions

The infrared spectrum of this compound is distinguished by several key absorption bands that correspond to the vibrations of its specific functional groups. The quantitative data is summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| ~3080 - 3030 | Weak-Medium | C-H Stretch | Aromatic Ring |

| ~2830 and ~2720 | Weak-Medium | C-H Stretch (Fermi Doublet) | Aldehyde (CHO) |

| 1715 - 1680 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |

| ~1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |

| Below 700 | Medium-Strong | C-Br Stretch | Aryl Halide |

Note: The exact peak positions can vary slightly based on the sample preparation method and the specific instrument used.

Key Spectral Features

-

Carbonyl Stretching (C=O): The most prominent feature in the IR spectrum is the strong, sharp absorption band for the carbonyl group of the aldehyde.[1] Its position, typically between 1715-1680 cm⁻¹, is indicative of an aromatic aldehyde, where conjugation with the benzene (B151609) ring lowers the vibrational frequency compared to a saturated aliphatic aldehyde.[1][2]

-

Aldehyde C-H Stretching: A key diagnostic feature for aldehydes is the presence of one or two moderate peaks in the 2830-2695 cm⁻¹ region.[2] Often, a shoulder-like peak around 2720 cm⁻¹ is a clear indicator of the aldehyde C-H bond.[2] This pair of absorptions, known as a Fermi doublet, arises from the interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[3]

-

Aromatic C-H and C=C Stretching: The presence of the benzene ring is confirmed by C-H stretching vibrations typically found just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.[4]

-

Carbon-Bromine Stretching (C-Br): The vibrations associated with the carbon-bromine bonds are found in the lower frequency "fingerprint region" of the spectrum.[1] The characteristic absorption for C-Br bonds generally appears at wavenumbers below 700 cm⁻¹.[1]

Experimental Protocol: Potassium Bromide (KBr) Pellet Method

This section outlines a standard procedure for preparing a solid sample of this compound for analysis via transmission FTIR spectroscopy.

Objective: To obtain a high-quality infrared spectrum of a solid sample by dispersing it in a solid, IR-transparent matrix (KBr).

Materials and Equipment:

-

This compound (solid)

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

FTIR spectrometer

-

Spatula

-

Heat lamp (optional, for drying)

Methodology:

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, IR-grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Gently mix the components with a spatula.

-

-

Grinding:

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the IR radiation to minimize scattering effects (less than 2 µm). Proper grinding is crucial for a high-quality, transparent pellet.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the collar of the pellet-pressing die.

-

Distribute the powder evenly across the bottom surface of the die.

-

Place the plunger into the collar and carefully set the assembled die into the hydraulic press.

-

-

Pressing:

-

Apply pressure according to the press manufacturer's instructions (typically 7-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent disc, with the sample material embedded within it.

-

Release the pressure slowly to prevent the pellet from cracking.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Process the resulting spectrum (e.g., baseline correction) as needed.

-

Mandatory Visualization

The following diagram illustrates the direct relationship between the structural components of this compound and their characteristic absorption regions in an IR spectrum.

Caption: Structure-Spectrum Correlation for this compound.

References

- 1. This compound | 5629-98-1 | Benchchem [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Mass Spectrometry Fragmentation Analysis of 2,4-Dibromobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2,4-Dibromobenzaldehyde (C₇H₄Br₂O), a key intermediate in organic synthesis. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in research and drug development.

Core Data Presentation

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation, primarily influenced by the presence of the aldehyde functional group and the two bromine atoms on the aromatic ring. The quantitative data for the most significant fragments, as referenced from the NIST Mass Spectrometry Data Center, are summarized below.[1]

| m/z | Proposed Fragment Ion | Relative Intensity | Notes |

| 262, 264, 266 | [C₇H₄Br₂O]⁺ | High | Molecular ion peak cluster, showing the characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br). The peak at m/z 262 is a top peak.[1] |

| 261, 263, 265 | [C₇H₃Br₂O]⁺ | Moderate | Loss of a hydrogen radical (H•) from the aldehyde group. |

| 183, 185 | [C₇H₄BrO]⁺ | Moderate | Loss of one bromine radical (Br•). |

| 155, 157 | [C₆H₄Br]⁺ | Moderate | Loss of a bromine radical and carbon monoxide (CO). |

| 104 | [C₇H₄O]⁺ | Low | Loss of two bromine radicals. |

| 75 | [C₆H₃]⁺ | High | A prominent peak resulting from the loss of two bromine atoms and the CHO group.[1] |

| 74 | [C₆H₂]⁺ | High | Further fragmentation of the m/z 75 ion.[1] |

Elucidation of the Fragmentation Pathway

The fragmentation of this compound upon electron ionization (EI) follows a logical sequence of events initiated by the removal of an electron to form the molecular ion. The presence of two bromine atoms, with their nearly 1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br, results in a characteristic isotopic pattern for all bromine-containing fragments.

The primary fragmentation pathways include:

-

Loss of a Hydrogen Radical: A common fragmentation for aromatic aldehydes, leading to the formation of a stable acylium ion.

-

Loss of a Bromine Radical: Cleavage of a carbon-bromine bond.

-

Sequential Loss of Bromine and Carbon Monoxide: A characteristic fragmentation pattern for halogenated benzaldehydes.

-

Formation of Phenyl Cations: Further fragmentation leads to the formation of stable phenyl cations and related structures.

Mandatory Visualization: Fragmentation Pathway

The following diagram illustrates the proposed mass spectrometry fragmentation pathway of this compound.

References

Solubility of 2,4-Dibromobenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dibromobenzaldehyde, a key intermediate in organic synthesis. An understanding of its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide consolidates known qualitative information, presents data for analogous compounds to infer a solubility profile, and provides a detailed experimental protocol for determining its solubility.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| CAS Number | 5629-98-1 |

| Molecular Formula | C₇H₄Br₂O |

| Molecular Weight | 263.91 g/mol [1] |

| Appearance | Solid[2][3] |

| Melting Point | 80 °C[4] |

Solubility Profile

Direct, quantitative solubility data for this compound remains scarce in peer-reviewed literature. However, based on the principle of "like dissolves like" and available data for structurally similar compounds, a qualitative solubility profile can be inferred. The presence of two bromine atoms and an aldehyde group on the benzene (B151609) ring renders the molecule polar. However, the aromatic ring itself is nonpolar. This dual character suggests that this compound will exhibit good solubility in a range of polar aprotic and moderately polar organic solvents. Its solubility in nonpolar solvents is expected to be lower, and it is likely to be poorly soluble in water.

For a closely related compound, 3,4-Dibromobenzaldehyde, it is reported to be soluble in ethanol (B145695) and dichloromethane (B109758) and slightly soluble in water[5]. Another analogue, 2,4-dichlorobenzaldehyde, is soluble in ethyl acetate, acetone, toluene, and chloroform, but has very low solubility in water and low solubility in methanol[6].

Table of Expected Qualitative Solubility and Analogous Data:

| Solvent | Expected Solubility of this compound | Quantitative Data for Analogous Compounds |

| Polar Aprotic Solvents | ||

| Acetone | Likely Soluble | 2,4-Dichlorobenzaldehyde: Soluble[6] |

| Acetonitrile | Likely Soluble | - |

| Dimethylformamide (DMF) | Likely Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | - |

| Moderately Polar Solvents | ||

| Dichloromethane (DCM) | Likely Soluble | 3,4-Dibromobenzaldehyde: Soluble[5] |

| Chloroform | Likely Soluble | 2,4-Dichlorobenzaldehyde: Soluble[6] |

| Ethyl Acetate | Likely Soluble | 2,4-Dichlorobenzaldehyde: Soluble[6] |

| Polar Protic Solvents | ||

| Ethanol | Likely Soluble | 3,4-Dibromobenzaldehyde: Soluble[5] |

| Methanol | Likely Moderately to Low Soluble | 2,4-Dichlorobenzaldehyde: Low solubility[6] |

| Water | Likely Poorly Soluble | 2,4-Dichlorobenzaldehyde: Very low solubility[6]; 3,4-Dibromobenzaldehyde: Slightly soluble[5] |

| Nonpolar Solvents | ||

| Toluene | Likely Moderately to Low Soluble | 2,4-Dichlorobenzaldehyde: Soluble[6] |

| Hexane | Likely Poorly Soluble | - |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature fluctuations that could affect the solubility.

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Weigh the vial containing the dry residue of this compound.

-

-

Quantification (Alternative to Gravimetric Analysis):

-

HPLC Method:

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

-

Calculation of Solubility:

-

Gravimetric Method:

-

Solubility ( g/100 g solvent) = [(mass of residue) / (mass of filtered solution - mass of residue)] x 100

-

-

HPLC Method:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

This comprehensive approach, combining inferred solubility profiles with a robust experimental protocol, provides a solid foundation for researchers and professionals working with this compound. Accurate solubility data is paramount for the successful design and execution of chemical processes, from laboratory-scale synthesis to industrial production.

References

- 1. This compound | 5629-98-1 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Unresolved Structure: A Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of 2,4-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromobenzaldehyde is a vital aromatic building block in the synthesis of a variety of organic compounds, including pharmaceuticals and functional materials. Despite its widespread use, a definitive single-crystal X-ray structure of this compound is not publicly available. This technical guide provides a comprehensive overview of the known properties of this compound, including its synthesis, purification, and spectroscopic characterization. Furthermore, this document serves as a detailed manual for researchers, outlining the necessary experimental protocols to obtain and analyze the crystal structure of this compound, a critical step in understanding its solid-state properties and reactivity.

Introduction

This compound (C₇H₄Br₂O) is a disubstituted aromatic aldehyde.[1][2] Its structure consists of a benzene (B151609) ring substituted with a formyl group (-CHO) and two bromine atoms at the 2 and 4 positions.[2] The electron-withdrawing nature of the aldehyde and bromine substituents significantly influences the electronic properties and reactivity of the aromatic ring, making it a versatile intermediate in organic synthesis.[1] While spectroscopic data for this compound is available, the lack of a determined crystal structure limits a complete understanding of its intermolecular interactions and packing in the solid state. This guide aims to bridge this gap by providing both a summary of existing knowledge and a detailed protocol for its crystal structure determination.

Physicochemical and Spectroscopic Data

A summary of the known physical and spectroscopic properties of this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄Br₂O | [3][4] |

| Molecular Weight | 263.91 g/mol | [3] |

| Appearance | White to yellow solid | [4] |

| CAS Number | 5629-98-1 | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to the aldehyde proton and aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon and aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for the C=O stretch of the aldehyde and C-Br bonds. |

| Mass Spectrometry | Molecular ion peak consistent with the chemical formula. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of benzaldehyde (B42025).

Materials:

-

Benzaldehyde

-

Bromine

-

Iron powder (catalyst)

-

Carbon tetrachloride (solvent)

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a fume hood, dissolve benzaldehyde in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a catalytic amount of iron powder to the solution.

-

Slowly add a stoichiometric amount of bromine dissolved in carbon tetrachloride to the flask via the dropping funnel, while stirring the mixture at room temperature.

-

After the addition is complete, continue stirring the reaction mixture until the evolution of hydrogen bromide gas ceases.

-

Wash the reaction mixture with a sodium bisulfite solution to remove any unreacted bromine, followed by a sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude this compound by recrystallization from ethanol to yield white to yellow crystals.

Single Crystal Growth

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. Slow evaporation is a common and effective method for growing crystals of organic compounds.

Procedure:

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to create a saturated or near-saturated solution.

-

Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter.

-

Cover the vial with a cap that has small perforations or with parafilm punctured with a few small holes. This will allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for determining the crystal structure of a compound using a single-crystal X-ray diffractometer.

Procedure:

-

Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head using a suitable cryoprotectant or oil.

-

Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A screening shot is usually taken to assess the crystal quality. A suitable data collection strategy is then determined and executed, typically involving collecting a series of diffraction images over a range of crystal orientations.

-

Data Processing: The raw diffraction data is processed using specialized software. This involves indexing the diffraction spots, integrating their intensities, and applying corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Structure Validation and Analysis: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The final output is typically a Crystallographic Information File (CIF).

Visualizations

Caption: Experimental workflow for the determination of the crystal structure of this compound.

Caption: Logical relationship for the structural characterization of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides the necessary theoretical background and detailed experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. The determination of its crystal structure will be invaluable for a deeper understanding of its solid-state behavior and for the rational design of new materials and pharmaceutical compounds. Researchers are encouraged to follow the outlined procedures to contribute this valuable structural information to the scientific community.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Characteristics of 2,4-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dibromobenzaldehyde is a versatile bifunctional organic compound featuring a benzaldehyde (B42025) core substituted with two bromine atoms. This strategic placement of functional groups imparts a unique electronic character, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This guide provides a comprehensive overview of the electrophilic and nucleophilic characteristics of this compound, detailed experimental protocols for its key reactions, and quantitative data to support synthetic planning.

Core Chemical Characteristics

The reactivity of this compound is primarily dictated by the interplay of its aldehyde functional group and the two electron-withdrawing bromine atoms on the aromatic ring.

Electrophilic Nature

The principal electrophilic sites of this compound are the carbonyl carbon of the aldehyde group and, to a lesser extent, the carbon atoms of the aromatic ring.

-

Aldehyde Group: The aldehyde group is a classic electrophile. The carbon-oxygen double bond is polarized, rendering the carbonyl carbon electron-deficient and highly susceptible to attack by nucleophiles. This reactivity is central to a wide range of transformations, including nucleophilic additions and condensation reactions.[1][2]

-

Aromatic Ring: The two bromine atoms and the aldehyde group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1] However, this electron withdrawal enhances the electrophilic character of the ring carbons, making them susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the electron-withdrawing groups.[1]

Nucleophilic Nature

While primarily valued for its electrophilic character, the π-electron system of the benzene (B151609) ring can act as a nucleophile in electrophilic aromatic substitution reactions. However, due to the deactivating effect of the bromine and aldehyde substituents, this compound is a significantly weaker nucleophile than unsubstituted benzaldehyde or benzene.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key transformations involving bromobenzaldehydes and analogous substrates. This data is intended to serve as a general guideline for experimental design.

| Reaction Type | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Oxidation to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972) | 0 - 20 | 0.5 - 2 | 75-90 | [3] |

| Sodium Chlorite (NaClO₂) | t-BuOH/H₂O | Room Temp | 4 - 14 | 70-95 | [3] | |

| Iron(III) Nitrate | Water | 200 | 2 | ~98 | [4] | |

| Reduction to Alcohol | Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) | Room Temp | 1 - 3 | >90 | [5] |

| Lithium Aluminum Hydride (LiAlH₄) | THF | Room Temp | 1 - 3 | >90 | [2][5] | |

| Schiff Base Formation | Primary Amine (e.g., Aniline) | Ethanol (B145695) | Reflux | 2 - 4 | 80-95 | [6][7] |

| Wittig Reaction | Phosphonium Ylide | THF | Room Temp | 12 - 24 | 80-98 | [8][9] |

| Nucleophilic Aromatic Substitution (SNAr) | Thiol/Triethylamine (B128534) | DMSO | 60 | 24 - 72 | 60-85 | [10] |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene (B28343)/H₂O | 80 - 100 | 12 - 24 | 70-90 | [11][12][13] |

Key Reactions and Experimental Protocols

Reactions at the Aldehyde Group

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents.

Experimental Protocol (Jones Oxidation):

-

Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add Jones Reagent (a 2.5 M solution of CrO₃ in concentrated H₂SO₄ and water) dropwise to the stirred solution, maintaining the temperature below 20 °C.[3]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5-2 hours).

-

Add isopropanol (B130326) to quench any excess oxidant.

-

Perform an aqueous workup by adding water and extracting the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-Dibromobenzoic acid.

The aldehyde can be reduced to the primary alcohol using hydride reducing agents.

Experimental Protocol (Sodium Borohydride Reduction):

-

Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the solution at room temperature.[5]

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully add water to quench the reaction, followed by dilute hydrochloric acid to neutralize the mixture.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (2,4-Dibromophenyl)methanol.

This compound readily undergoes condensation with primary amines to form Schiff bases (imines).

Experimental Protocol:

-

In a round-bottom flask, dissolve an equimolar amount of this compound in absolute ethanol.[6][7]

-

To the stirred solution, add an equimolar amount of the desired primary amine.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product, if solid, may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure Schiff base.

Reactions at the Bromine Atoms

The bromine atoms on the electron-deficient aromatic ring can be displaced by strong nucleophiles.

Experimental Protocol (with a Thiol Nucleophile):

-

To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMSO, add the corresponding thiol (1.1 eq).[10]

-

Add a base, such as triethylamine (1.5 eq), to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 24-72 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

The carbon-bromine bonds serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds.

Experimental Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[11][13]

-

Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane (B91453) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting a reaction with this compound.

Conclusion

This compound is a highly valuable building block in organic synthesis, offering multiple reaction pathways through its electrophilic aldehyde group and the versatile bromine substituents on the aromatic ring. Its well-defined reactivity allows for the strategic construction of complex molecules, making it an indispensable tool for researchers in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research and development setting.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. benchchem.com [benchchem.com]

- 8. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. jsynthchem.com [jsynthchem.com]

- 13. Yoneda Labs [yonedalabs.com]

Methodological & Application

Synthesis of 2,4-Dibromobenzaldehyde from Benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed protocol for the synthesis of 2,4-dibromobenzaldehyde from benzaldehyde (B42025). The primary method outlined is the direct electrophilic aromatic substitution (EAS) of benzaldehyde using bromine, facilitated by a Lewis acid catalyst. Due to the deactivating nature of the aldehyde group, which directs incoming electrophiles to the meta position, and the challenge of controlling the extent of bromination, careful selection of reagents and reaction conditions is crucial for achieving the desired 2,4-disubstituted product.

Data Presentation

A summary of the physical and spectral properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₄Br₂O |

| Molecular Weight | 263.91 g/mol |

| Appearance | Solid |

| Purity | ≥98% (typical for commercially available products) |

| CAS Number | 5629-98-1 |

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound from benzaldehyde. This protocol is adapted from established methods for the bromination of aromatic aldehydes and general principles of electrophilic aromatic substitution. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Objective: To synthesize this compound via direct bromination of benzaldehyde.

Materials:

-

Benzaldehyde (C₆H₅CHO)

-

Bromine (Br₂)

-

Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Bromide (FeBr₃)

-

Dichloroethane (CH₂Cl₂) or other suitable inert solvent

-

Crushed ice

-

5% Sodium carbonate solution (Na₂CO₃)

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

2 L four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Calcium chloride guard tube

-

Heating mantle or oil bath

-

Apparatus for vacuum distillation

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean and dry 2 L four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a calcium chloride guard tube, add 500 mL of dichloroethane.

-

Catalyst Addition: Under constant stirring, carefully add anhydrous aluminum chloride (or iron(III) bromide) to the solvent. The amount of catalyst should be determined based on the specific reaction, but a slight molar excess relative to benzaldehyde is a common starting point for similar reactions.

-

Addition of Benzaldehyde: Slowly add benzaldehyde (1 mol) to the stirred suspension over a period of 1 hour. Maintain the temperature of the reaction mixture between 38-40°C.

-

Bromination: After the addition of benzaldehyde is complete, add bromine (2.1 mol, a slight excess to promote dibromination) dropwise from the dropping funnel over a period of 2-3 hours. It is critical to control the temperature during this exothermic addition, keeping it around 40°C.[1]

-

Reaction Monitoring: After the addition of bromine, continue to stir the mixture at the same temperature for an additional 2-4 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is deemed complete, carefully quench the reaction mixture by pouring it onto approximately 1 kg of crushed ice with vigorous stirring for about 10 minutes.

-

Workup:

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1000 mL of water, 300 mL of 5% sodium carbonate solution, and finally with 750 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude product, which may contain a mixture of isomers, can be purified by vacuum distillation or recrystallization from a suitable solvent to isolate the this compound.

-

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

1,2-Dichloroethane is a toxic and flammable solvent.

-

The reaction is exothermic, and careful temperature control is essential to prevent runaway reactions.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the synthesis of this compound from benzaldehyde.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2,4-Dibromobenzaldehyde via Oxidation of 2,4-Dibromotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromobenzaldehyde is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The presence of two bromine atoms and a reactive aldehyde group on the aromatic ring makes it a versatile building block for further chemical modifications. One common and effective method for the preparation of this compound is the selective oxidation of the methyl group of 2,4-dibromotoluene (B1294801). This document provides detailed application notes and a comprehensive experimental protocol for this transformation.

Chemical Reaction

The overall chemical transformation is the oxidation of the methyl group of 2,4-dibromotoluene to a formyl group, yielding this compound.

Reaction Scheme:

Application Notes

The selective oxidation of the benzylic methyl group in 2,4-dibromotoluene presents a key challenge in avoiding over-oxidation to the corresponding carboxylic acid and preventing reactions at the bromine-substituted positions. Several methods can be employed for this transformation, with the most common being:

-

Benzylic Bromination followed by Hydrolysis: This is a robust and widely used two-step method. The methyl group is first di-brominated under radical conditions to form the gem-dibromide (2,4-dibromobenzal bromide). This intermediate is then hydrolyzed to the aldehyde. This method offers good control and generally provides high yields.

-

Direct Oxidation with Strong Oxidizing Agents: Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used for the direct oxidation of the methyl group.[1] However, careful control of reaction conditions (temperature, stoichiometry) is crucial to prevent the formation of the carboxylic acid.

-

The Étard Reaction: This classic organic reaction utilizes chromyl chloride (CrO₂Cl₂) to directly convert the methyl group to an aldehyde.[2][3] The reaction proceeds through an intermediate Étard complex, which is then hydrolyzed.[2][3][4] While effective, the toxicity of chromium reagents necessitates careful handling and waste disposal.

For this protocol, we will focus on the benzylic bromination and subsequent hydrolysis method, as it is a well-established, scalable, and relatively safe procedure that provides good yields. A detailed protocol for the closely related synthesis of p-bromobenzaldehyde from p-bromotoluene is available in Organic Syntheses, providing a reliable foundation for this procedure.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for a similar substrate and should be performed by trained personnel in a well-ventilated fume hood.

Materials and Equipment:

-

2,4-Dibromotoluene

-

Bromine

-

Calcium Carbonate (powdered)

-

Round-bottom flask (1 L, three-necked)

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Heating mantle or oil bath

-

Steam distillation apparatus

-

Standard laboratory glassware

-

Personal Protective Equipment (lab coat, safety goggles, gloves)

Step 1: Benzylic Bromination of 2,4-Dibromotoluene

-

Setup: Assemble a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel. The top of the condenser should be connected to a gas trap to neutralize the evolving hydrogen bromide gas.

-

Charging the Flask: In the flask, place 125 g (0.5 mol) of 2,4-dibromotoluene.

-

Heating: Heat the flask in an oil bath with stirring until the internal temperature reaches 105 °C. For radical initiation, illuminate the flask with a 150-watt tungsten lamp.

-

Addition of Bromine: From the dropping funnel, slowly add 190 g (1.2 mol) of bromine. Add approximately half of the bromine over the first hour, maintaining the temperature between 105-110 °C. Add the remaining bromine over the next two hours, gradually increasing the temperature to 135 °C.

-

Completion of Reaction: After the addition is complete, slowly raise the temperature to 150 °C and maintain for a short period to ensure the reaction goes to completion. The reaction mixture at this stage contains the crude 2,4-dibromobenzal bromide.

Step 2: Hydrolysis of 2,4-Dibromobenzal Bromide

-

Transfer and Neutralization: Allow the crude product from Step 1 to cool slightly and then transfer it to a 2 L flask. Add 200 g of powdered calcium carbonate and approximately 300 mL of water.

-

Reflux: Heat the mixture cautiously at first, then reflux for 15 hours with vigorous stirring to effect hydrolysis.

-

Purification by Steam Distillation: Set up the flask for steam distillation. Pass a rapid current of steam through the mixture. Collect the distillate in portions. The this compound will co-distill with the water.

-

Isolation: Cool the collected distillate in an ice bath to precipitate the solid this compound. Collect the solid product by vacuum filtration and dry it in a desiccator.

Data Presentation

The following table summarizes the expected quantitative data for this synthesis, based on typical yields for similar reactions.

| Parameter | Value |

| Starting Material | 2,4-Dibromotoluene |

| Molecular Weight of Starting Material | 249.94 g/mol |

| Amount of Starting Material | 125 g (0.5 mol) |

| Reagent (Step 1) | Bromine |

| Amount of Bromine | 190 g (1.2 mol) |

| Reagent (Step 2) | Calcium Carbonate |

| Amount of Calcium Carbonate | 200 g |

| Reaction Temperature (Step 1) | 105 - 150 °C |

| Reaction Time (Step 1) | ~ 3 hours |

| Reaction Temperature (Step 2) | Reflux (~100 °C) |

| Reaction Time (Step 2) | 15 hours |

| Product | This compound |

| Molecular Weight of Product | 263.91 g/mol |

| Theoretical Yield | 132 g |

| Expected Experimental Yield | 86 - 99 g |

| Expected Yield Percentage | 65 - 75% |

| Appearance | White to pale yellow solid |

| Melting Point | 79-82 °C |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

Caption: Key components and conditions in the synthesis.

References

Application Notes and Protocols for the Heck Reaction of 2,4-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This reaction is of paramount importance in organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures.[2] 2,4-Dibromobenzaldehyde is a versatile building block with two reactive carbon-bromine bonds, offering opportunities for selective mono- or di-functionalization. The presence of the electron-withdrawing aldehyde group influences the reactivity of the two bromine atoms, typically making the C2-Br bond more susceptible to oxidative addition to the palladium catalyst due to both steric and electronic factors. This preferential reactivity allows for the selective mono-Heck coupling at the position ortho to the aldehyde, providing a pathway to synthesize 4-bromo-2-vinylbenzaldehyde derivatives. These products can serve as valuable intermediates for the synthesis of a wide range of more complex molecules, including polycyclic aromatic compounds and heterocyclic systems.

Data Presentation: Summary of Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted and optimized for the selective mono-olefination of this compound.

| Parameter | Typical Range/Examples | Notes |

| Palladium Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-5 mol% loading is common. |

| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) | Typically used in a 1:2 or 1:4 ratio relative to the palladium catalyst. |

| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc) | An organic or inorganic base is required to neutralize the hydrohalic acid formed.[3] |

| Solvent | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Acetonitrile (MeCN), Toluene | Aprotic polar solvents are generally preferred. |

| Temperature | 80-140 °C | Higher temperatures may be required for less reactive substrates. |

| Alkene | Styrene, Ethyl acrylate, n-Butyl acrylate | Electron-deficient alkenes and styrenes are excellent substrates. |

| Reaction Time | 4-24 hours | Progress should be monitored by TLC or GC-MS. |

Experimental Protocols

General Protocol for the Regioselective Mono-Heck Reaction of this compound

This protocol is a representative procedure for the selective olefination of this compound at the C2 position. Optimization of reaction conditions may be necessary for different alkene substrates.

Materials:

-

This compound

-

Alkene (e.g., Styrene or Ethyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

-

Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by Triethylamine (1.5 mmol, 1.5 eq). Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

-

Alkene Addition: Add the alkene (e.g., Styrene or Ethyl acrylate) (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water (3 x 20 mL) followed by brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to afford the desired 4-bromo-2-vinylbenzaldehyde derivative.

Mandatory Visualizations

Signaling Pathway of the Mizoroki-Heck Reaction

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for the Heck Reaction

Caption: General experimental workflow for the Heck reaction.

References

Synthesis of Schiff Bases from 2,4-Dibromobenzaldehyde: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2,4-dibromobenzaldehyde. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.